molecular formula C22H16O6S B2901721 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929514-51-2

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2901721
CAS No.: 929514-51-2
M. Wt: 408.42
InChI Key: VVARJZSBNYRYLM-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio-substituted benzofuran derivatives.

Scientific Research Applications

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
  • (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
  • (Z)-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Uniqueness

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-26-19-10-6-5-7-15(19)13-21-22(23)18-12-11-16(14-20(18)27-21)28-29(24,25)17-8-3-2-4-9-17/h2-14H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVARJZSBNYRYLM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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